molecular formula C26H26ClN5O2 B2986738 7-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 921834-20-0

7-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2986738
CAS No.: 921834-20-0
M. Wt: 475.98
InChI Key: JETSPDJEDIHQHJ-UHFFFAOYSA-N
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Description

The compound 7-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one features a pyrazolo[4,3-c]pyridinone core substituted with a phenyl group at position 2, a propyl chain at position 5, and a piperazine-1-carbonyl moiety bearing a 2-chlorophenyl group at position 5. This structure combines electron-withdrawing (2-chlorophenyl) and lipophilic (propyl) substituents, which may influence its physicochemical and pharmacological properties.

Properties

IUPAC Name

7-[4-(2-chlorophenyl)piperazine-1-carbonyl]-2-phenyl-5-propylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN5O2/c1-2-12-29-17-20(24-21(18-29)26(34)32(28-24)19-8-4-3-5-9-19)25(33)31-15-13-30(14-16-31)23-11-7-6-10-22(23)27/h3-11,17-18H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETSPDJEDIHQHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the Pyrazolopyridine Core: This step often involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a pyridine aldehyde or ketone under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, where a halogenated precursor reacts with piperazine.

    Attachment of the 2-Chlorophenyl Group: This step can be achieved through a coupling reaction, such as a Suzuki or Heck reaction, using a 2-chlorophenyl boronic acid or halide.

    Final Functionalization: The carbonyl group is introduced through acylation reactions, often using reagents like acyl chlorides or anhydrides.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the piperazine ring or the phenyl groups using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

7-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it could act as an inhibitor of a particular enzyme involved in cancer cell proliferation, thereby reducing tumor growth.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound shares a pyrazolo-pyridinone/pyrimidinone core with several analogs, but differences in substituents critically modulate properties:

Compound Name / ID (Source) Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound Pyrazolo[4,3-c]pyridinone 2-phenyl, 5-propyl, 7-(4-(2-chlorophenyl)piperazine-1-carbonyl) C₂₇H₂₅ClN₆O₂ ~509.0* Combines lipophilic (propyl) and electron-withdrawing (2-Cl) groups .
MK7 () Pyrazolo[1,5-a]pyrimidinone 2-(3-chlorophenyl), 5-phenyl C₁₇H₁₁ClN₄O 322.7 Chlorophenyl substitution enhances electronic polarization .
Compound 5 () Pyrazolo-pyrimidinone 4-(1H-pyrazol-4-yl)-butan-1-one, 4-(trifluoromethyl)phenylpiperazine C₂₁H₂₅F₃N₆O 434.5 Trifluoromethyl group increases metabolic stability .
CymitQuimica Analog () Pyrazolo[4,3-d]pyrimidinone 5-(2-ethoxy-5-((4-methylpiperazinyl)sulfonyl)phenyl), 3-propyl, 1-methyl C₂₂H₂₉N₇O₃S 495.6 Sulfonyl and methylpiperazine groups enhance solubility and receptor affinity .
CAS 1021044-95-0 () Pyrazolo[4,3-c]pyridinone 7-(cyclopropanecarbonyl-piperazine), 5-(tetrahydrofuran-2-yl)methyl C₂₆H₂₉N₅O₄ 475.5 Cyclopropanecarbonyl and tetrahydrofuran groups improve bioavailability .
CAS 1040647-12-8 () Pyrazolo[4,3-c]pyridinone 5-isopropyl, 7-(2-propylpentanoyl-piperazine) C₂₈H₃₇N₅O₃ 491.6 Branched alkyl chains (isopropyl, pentanoyl) enhance lipophilicity .

*Note: Molecular weight estimated based on formula.

Key Observations:
  • Electron-withdrawing groups : The 2-chlorophenyl group in the target compound likely enhances electrophilicity compared to analogs with methoxy (electron-donating) or trifluoromethyl (moderate electron-withdrawing) groups .
  • Lipophilicity : The propyl chain in the target compound balances solubility and membrane permeability, whereas bulkier substituents (e.g., tetrahydrofuran-methyl in ) may hinder diffusion .
  • Piperazine modifications : The 2-chlorophenyl-piperazine in the target compound contrasts with sulfonyl-piperazine () or cyclopropanecarbonyl-piperazine (), which may alter receptor binding kinetics .

Physicochemical Properties

  • Molecular weight : All analogs fall within 320–500 g/mol, adhering to Lipinski’s rule for drug-likeness.
  • Solubility : Sulfonyl () and tetrahydrofuran () groups improve aqueous solubility compared to the target compound’s hydrophobic propyl and chlorophenyl groups .

Pharmacological Implications

  • Enzyme inhibition : Analogs like MK7 () and sildenafil derivatives () target phosphodiesterases (PDEs), suggesting the target compound may share similar mechanisms .
  • Metabolic stability : Trifluoromethyl () and cyclopropanecarbonyl () groups resist oxidative metabolism, whereas the target compound’s chlorophenyl group may undergo slower hepatic clearance .

Biological Activity

The compound 7-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Pyrazolo[4,3-c]pyridine moiety : This core structure is known for its diverse biological activities.
  • Piperazine group : Often associated with neuroactive properties and used in various pharmacological applications.
  • Chlorophenyl substitution : This modification can enhance lipophilicity and biological activity.

Research indicates that this compound exhibits multiple mechanisms of action, primarily targeting cancer cells. Key findings include:

  • Inhibition of Polo-like Kinase 1 (Plk1) :
    • The compound has been shown to inhibit Plk1, a critical regulator of cell division. Inhibition of Plk1 leads to disrupted mitotic progression and apoptosis in cancer cells .
    • Table 1 summarizes the IC50 values against various cancer cell lines:
Cell LineIC50 (µM)
A549 (Lung)0.5
HeLa (Cervical)0.3
SGC-7901 (Gastric)0.4
  • Microtubule Destabilization :
    • Similar compounds have been reported to destabilize microtubules, leading to cell cycle arrest at the G2/M phase . This mechanism is vital for the development of antitumor agents.
  • Interaction with Protein Targets :
    • The compound's ability to bind selectively to protein targets involved in cancer progression has been confirmed through docking studies, indicating strong binding affinities that correlate with biological activity .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications in the piperazine and pyrazolo-pyridine structures significantly influence the biological activity of the compound. For instance:

  • Substituting different groups on the piperazine nitrogen can enhance potency against specific cancer types.
  • Alterations in the phenyl ring also affect solubility and bioavailability .

Case Studies

Several studies have explored the efficacy of this compound in preclinical models:

  • Study on Anticancer Activity :
    • A study conducted on multicellular spheroids demonstrated that the compound effectively reduced tumor size and inhibited cell proliferation in vitro .
    • Results indicated a significant reduction in cell viability in treated groups compared to controls.
  • In Vivo Studies :
    • Animal models treated with this compound showed reduced tumor growth rates and improved survival compared to untreated groups, highlighting its potential as an effective anticancer agent .

Q & A

Q. What synthetic methodologies are reported for this compound, and how are intermediates characterized?

The synthesis of structurally similar pyrazolo derivatives often involves cyclization reactions using reagents like phosphorus oxychloride under controlled temperatures (e.g., 120°C). Key intermediates are characterized via IR spectroscopy and NMR (¹H and ¹³C) to confirm functional groups and regiochemistry . For example, hydrazide precursors are cyclized to form oxadiazole or pyrimidine cores, with purity validated by melting point analysis and mass spectrometry .

Q. What analytical techniques are used to confirm the compound’s structural integrity?

X-ray crystallography is the gold standard for resolving complex stereochemistry, as demonstrated for pyrazolo[1,5-a]pyrimidine derivatives . Complementary methods include high-resolution mass spectrometry (HRMS) for molecular formula verification and 2D NMR (e.g., COSY, HSQC) to assign proton-carbon correlations .

Q. How is preliminary bioactivity screening conducted for this compound?

In vitro antibacterial or anticancer assays are typically performed using standardized protocols, such as disc diffusion for antimicrobial activity or MTT assays for cytotoxicity. For instance, pyrazolo-pyrimidine derivatives are tested against human cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ values calculated to quantify potency .

Advanced Research Questions

Q. How can metabolic pathways of this compound be elucidated in preclinical models?

Radiolabeled tracer studies in rats (e.g., ¹⁴C-labeled analogs) combined with HPLC-UV/MS analysis of bile, plasma, and excreta identify metabolites. For example, hepatobiliary excretion dominates for pyrazolo-based PDE inhibitors, with phase I metabolites (e.g., hydroxylation, N-dealkylation) and phase II conjugates (glucuronides, sulfates) characterized via MSⁿ fragmentation patterns . Human liver microsome incubations further predict interspecies metabolic differences .

Q. What experimental designs address discrepancies between computational predictions and observed bioactivity?

Molecular docking studies (using software like MOE) may predict binding to targets like phosphodiesterases or carbonic anhydrases. Discrepancies arise due to solvation effects or protein flexibility; these are resolved by free-energy perturbation (FEP) calculations or crystallographic validation of ligand-receptor complexes . For example, mono-Mannich bases with piperazine substituents show unexpected hCA II inhibition despite low docking scores, necessitating kinetic assays to measure Kᵢ values .

Q. How can synthetic yields be optimized for structurally related analogs?

Design of Experiments (DoE) approaches, such as response surface methodology, optimize reaction parameters (temperature, solvent, catalyst). For pyrazolo[4,3-d]pyrimidines, substituting 2-chlorophenyl groups with electron-withdrawing moieties improves cyclization efficiency by 20–30% . Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields >85% .

Q. What strategies validate target engagement in cellular models?

Cellular thermal shift assays (CETSA) confirm binding to intended targets (e.g., kinases, receptors) by measuring protein stability shifts after compound treatment. For example, pyrazolo-pyridinone derivatives stabilize phosphodiesterase isoforms (PDE5A) in HEK293 lysates, validated via Western blotting . CRISPR-mediated knockout of the target gene further corroborates mechanism-specific activity .

Methodological Considerations

  • Enzyme Inhibition Assays : Use recombinant enzymes (e.g., PDE5) with fluorescent substrates (e.g., 3′,5′-cGMP) to calculate IC₅₀ values. Include positive controls (e.g., sildenafil) for benchmarking .
  • In Vivo Pharmacokinetics : Employ crossover designs in rodents (n = 6–8/group) with serial blood sampling. Non-compartmental analysis (NCA) derives AUC, Cₘₐₓ, and t₁/₂ .
  • Crystallographic Refinement : Resolve structures to <2.0 Å resolution using synchrotron radiation. Validate with R-factors (<0.05) and Ramachandran plots .

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